
2,3-dihydro-8-methoxy-4(1H)-Quinolinone
Overview
Description
2,3-dihydro-8-methoxy-4(1H)-Quinolinone, also known as 8-Methoxyquinolin-2(1H)-one, is a chemical compound that belongs to the class of quinolone derivatives. It has been widely studied for its potential applications in the fields of medicinal chemistry and drug development.
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis Processes : 2,3-Dihydro-8-methoxy-4(1H)-Quinolinone has been explored in various synthesis processes. For example, Connor, Young, and Strandtmann (1978) studied its reaction with acetic anhydride and thionyl chloride, leading to new compounds (Connor, Young, & Strandtmann, 1978).
- Marine-Derived Fungus Study : Jian He et al. (2005) identified new diastereomeric quinolinones from the marine-derived fungus Penicillium janczewskii, demonstrating the compound's potential in marine biology and biochemistry (He et al., 2005).
Biological and Pharmacological Research
- Bacteriostatic Properties : A study by Manandhar et al. (1985) on the aerial parts of Euodia lunu-ankenda highlighted the isolation of 4-methoxy-1-methyl-2(1H)quinolinone, emphasizing its relevance in studying bacteriostatic compounds (Manandhar et al., 1985).
- Endophytic Fungus Research : Research by Ma et al. (2017) on an endophytic fungus from Nerium indicum led to the isolation of a new isoquinolone alkaloid, showing significant antifungal and antibacterial activities (Ma et al., 2017).
Novel Compound Synthesis and Properties
- Structural Analysis and Synthesis : Michelini et al. (2019) conducted a detailed study on the synthesis and characterization of quinolinones, providing insights into their molecular structures and properties (Michelini et al., 2019).
- Solid-Phase Synthesis : Kwak et al. (2015) explored the solid-phase synthesis of quinolinone, examining its potential biological activities, including antibacterial and anticancer properties (Kwak et al., 2015).
Applications in Medicinal Chemistry
- Pharmacological Properties Review : Meiring, Petzer, and Petzer (2017) reviewed the pharmacological actions of compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold, highlighting its versatility in drug design (Meiring, Petzer, & Petzer, 2017).
properties
IUPAC Name |
8-methoxy-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWZWYMJURKOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-8-methoxy-4(1H)-Quinolinone | |
CAS RN |
3835-23-2 | |
| Record name | 2,3-Dihydro-8-methoxy-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3835-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



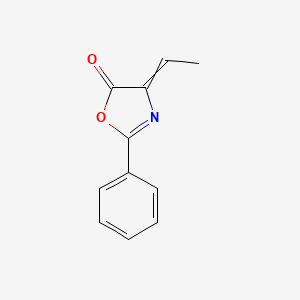

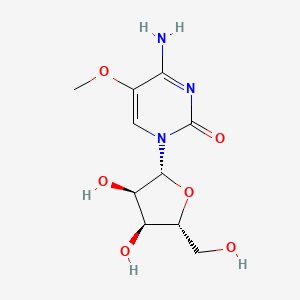
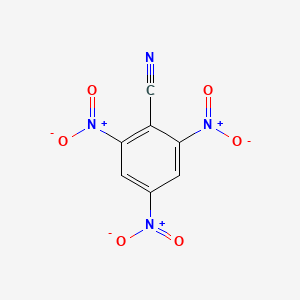

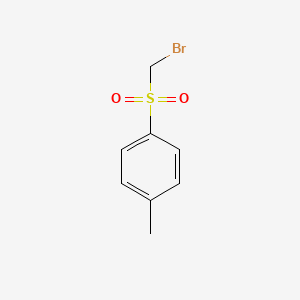
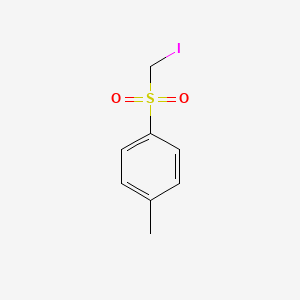


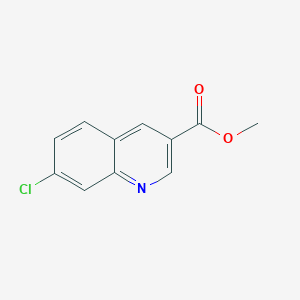


![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)
![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)